molecular formula C21H14Cl4N2O2 B2541499 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide CAS No. 320423-45-8

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide

Cat. No. B2541499
M. Wt: 468.16
InChI Key: KFLIIZILEINZCL-KBKYJPHKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including N-alkylation, ring expansion, and reactions with various benzaldehydes. For instance, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides was achieved starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion and hydrazinolysis . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

X-ray single crystal diffraction is a common technique used to determine the molecular structure of such compounds. The related compounds in the papers crystallize in orthorhombic space groups and have been characterized by IR, NMR spectroscopy, and quantum chemical computational methods . The molecular geometry of these compounds has been optimized using density functional theory (DFT) methods, which could also be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide". However, the related compounds have been subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities, indicating that they participate in biological interactions and could act as antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various computational methods. Properties such as vibrational frequencies, molecular electrostatic potential (MEP) distribution, non-linear optical properties, and frontier molecular orbitals (FMOs) have been calculated theoretically . These studies provide insights into the reactivity, stability, and potential applications of the compounds. Similar analyses could be conducted for the compound to predict its physical and chemical properties.

Scientific Research Applications

Environmental Impact and Toxicity

  • Toxicity and Environmental Persistence

    Chlorophenols, similar in structure to the compound , generally exhibit moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary. For example, 2,4-dichlorophenol has shown considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can range from low to high depending on specific conditions, particularly the presence of biodegradable microflora (Krijgsheld & Van Gen, 1986).

  • Carcinogenic Potential

    Epidemiological studies have suggested an association between exposure to certain chlorophenoxy compounds (e.g., 2,4-D and MCPA) and an increased risk of various cancers, including non-Hodgkin's lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma. However, toxicological studies in rodents have not supported these findings. Consequently, regulatory agencies generally do not classify these chlorophenoxy compounds as carcinogenic (Stackelberg, 2013).

  • Municipal Solid Waste Incineration (MSWI)

    Chlorophenols (CP), like the compound , have been identified as significant precursors to dioxins in chemical and thermal processes, including MSWI. The presence of CP in MSWI and their Air Pollution Control Devices (APCDs) has been documented, and their role in the formation of dioxins and other toxic compounds has been a subject of extensive study (Peng et al., 2016).

Safety And Hazards

This would involve examining the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new applications, modifications, or studies that could be conducted with the compound.


Please note that these are general descriptions and the specific details would depend on the particular compound and the available research on it. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl4N2O2/c22-17-7-1-13(9-19(17)24)11-26-27-21(28)15-3-5-16(6-4-15)29-12-14-2-8-18(23)20(25)10-14/h1-11H,12H2,(H,27,28)/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLIIZILEINZCL-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide

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